Chloroethylmethylphenylsilane
Description
Contextualizing Chloroethylmethylphenylsilane within the Broader Landscape of Organosilicon Compounds
Organosilicon compounds, characterized by carbon-silicon bonds, form a vast and versatile class of chemicals. wikipedia.org They range from simple silanes to complex polymers, with properties that are distinct from their carbon-based counterparts due to the unique nature of the silicon atom. Silicon is more electropositive and larger than carbon, and it possesses available 3d orbitals that can participate in bonding, allowing for hypervalent states. soci.org
This compound is a member of the organohalosilane family. The properties of this specific molecule are determined by the interplay of its organic substituents and the reactive Si-Cl bond:
Methyl Group (CH₃): Contributes to the basic siloxane backbone in polymers. chemeurope.comwikipedia.org
Ethyl Group (C₂H₅): Influences the steric and electronic properties of the silicon center.
Phenyl Group (C₆H₅): Adds rigidity, thermal stability, and alters the reactivity of the silane (B1218182). Phenyl chlorosilanes are common starting materials in silicone production. chemeurope.comelkem.com
Chloro Group (Cl): The Si-Cl bond is highly susceptible to nucleophilic attack, making it the primary site for chemical reactions. elkem.com This reactivity is the cornerstone of its utility as a precursor.
The presence of three different organic groups makes this compound a chiral, asymmetric molecule. This offers potential for its use in stereospecific synthesis. Its structure allows it to act as a chain-terminating or modifying agent in polymerization, similar to how chlorotrimethylsilane (B32843) is used to control the molecular weight of silicone polymers. chemeurope.comwikipedia.org
Strategic Importance of Chlorosilanes as Precursors in Silicon-Based Materials Science and Organic Synthesis
Chlorosilanes are fundamental building blocks in the synthesis of a vast array of silicon-containing materials, most notably silicones (polysiloxanes). elkem.comsilicones.euentegris.com The industrial production of silicones typically begins with the synthesis of methyl chlorosilanes through the Müller-Rochow direct process, which involves reacting silicon metal with methyl chloride. wikipedia.orgelkem.commdpi.com These chlorosilane monomers are then purified and undergo hydrolysis.
The hydrolysis of chlorosilanes is a critical step where the chlorine atoms are replaced by hydroxyl (-OH) groups, forming silanols (R₃SiOH). researchgate.net These silanols are often unstable and readily undergo condensation reactions with each other to form stable silicon-oxygen-silicon (siloxane) bonds, which constitute the backbone of silicone polymers. elkem.comyoutube.com
The functionality of the precursor chlorosilane dictates the structure of the final polymer:
Monofunctional (e.g., Chlorotrimethylsilane): With one chlorine atom, these act as chain terminators, controlling the length and molecular weight of the polymer. wikipedia.orgelkem.com
Difunctional (e.g., Dichlorodimethylsilane): Having two chlorine atoms allows for the formation of long, linear polymer chains, which are the basis of silicone oils and elastomers. chemeurope.comwikipedia.org
Trifunctional (e.g., Methyltrichlorosilane): The presence of three chlorine atoms leads to the formation of branched and cross-linked structures, resulting in rigid silicone resins. chemeurope.comwikipedia.orgelkem.com
This compound, being a monofunctional chlorosilane, would primarily be used to introduce a specific end-group (an ethylmethylphenylsilyl group) onto a polymer chain. This is a key strategy for creating heterotelechelic polymers—polymers with different functional groups at each end. nih.gov Such tailored end-groups can impart specific properties to the final material, such as improved solubility, thermal stability, or the ability to be grafted onto other surfaces or polymers.
Table 1: Role of Chlorosilane Functionality in Polymer Structure
| Chlorosilane Type | Example | Number of Cl Atoms | Resulting Polymer Structure |
|---|---|---|---|
| Monofunctional | Chlorotrimethylsilane | 1 | Chain Termination |
| Difunctional | Dichlorodimethylsilane | 2 | Linear Chains |
| Trifunctional | Methyltrichlorosilane | 3 | Cross-linked Networks |
Fundamental Research Questions and Challenges Associated with Halogenated Organosilanes
Despite their utility, working with halogenated organosilanes like this compound presents several challenges that are active areas of research.
Hydrolytic Stability and Reactivity Control: The primary challenge is managing the high reactivity of the Si-Cl bond. This bond is readily hydrolyzed by atmospheric moisture, releasing corrosive hydrogen chloride (HCl) gas. chemeurope.comwikipedia.org While this reactivity is essential for polymerization, it must be carefully controlled to achieve desired products. Research focuses on understanding the kinetics of hydrolysis and condensation under various conditions (e.g., pH, solvent, temperature) to manipulate the reaction outcome. researchgate.net The rate of hydrolysis for chlorosilanes is extremely rapid; for comparison, related acyl chlorides like terephthaloyl chloride have half-lives of only a few minutes in aqueous solutions. nih.gov
Synthesis of Complex Architectures: A major research goal is the synthesis of well-defined polymers with complex architectures. Using chlorosilanes to create specific block copolymers or heterotelechelic polymers requires precise control over initiation, propagation, and termination steps. nih.gov The challenge lies in ensuring that the reactive chlorosilane end-capper, like this compound, reacts with high fidelity at the desired stage of polymerization without side reactions. nih.gov
Green Chemistry Alternatives: The production and use of chlorosilanes generate significant amounts of HCl as a byproduct, which poses environmental and handling concerns. mdpi.com A significant research challenge is the development of "greener" synthetic routes that avoid chlorine. One promising alternative involves the use of alkoxysilanes, which undergo hydrolysis to release alcohols instead of HCl, though their reaction kinetics are different. mdpi.com
Table 2: Key Research Challenges for Halogenated Organosilanes
| Challenge | Description | Research Focus |
|---|---|---|
| Reactivity Control | The Si-Cl bond is highly sensitive to moisture, leading to uncontrolled reactions and corrosive byproducts. | Studying hydrolysis/condensation kinetics; developing controlled reaction conditions. researchgate.net |
| Synthetic Precision | Achieving specific polymer architectures (e.g., block copolymers, heterotelechelics) requires high reaction fidelity. | Designing specialized initiators and terminators; controlling polymerization conditions. nih.gov |
| Environmental Impact | The generation of HCl is a major drawback of chlorosilane chemistry. | Developing chlorine-free synthetic pathways, such as those using alkoxysilanes. mdpi.com |
Structure
2D Structure
Properties
Molecular Formula |
C9H12ClSi |
|---|---|
Molecular Weight |
183.73 g/mol |
InChI |
InChI=1S/C9H12ClSi/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
FNLLGKVIXKPKLT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chloroethylmethylphenylsilane and Its Derivatives
Direct Synthesis Routes for Chlorosilanes: Mechanistic Insights and Optimization
The direct synthesis, often referred to as the Müller-Rochow process, stands as a cornerstone of industrial organosilicon chemistry. wikipedia.orgencyclopedia.pub This process involves the reaction of elemental silicon with organic halides in the presence of a catalyst, typically copper, at elevated temperatures. wikipedia.orguni-wuppertal.de
Direct Process Adaptations for Aryl- and Alkyl-Substituted Chlorosilanes
The direct process is highly adaptable for producing a variety of chlorosilanes by altering the organic halide reactant. While the reaction of methyl chloride with silicon to produce methylchlorosilanes is the most common industrial application, the synthesis can be extended to other alkyl and aryl halides. wikipedia.orgacs.org For instance, using ethyl chloride or chlorobenzene (B131634) allows for the production of ethyl- and phenyl-substituted chlorosilanes, respectively. acs.orgmdpi.com
The reaction of an alkyl or aryl halide with silicon in a fluidized bed reactor, catalyzed by copper, forms the basis of this process. wikipedia.orgresearchgate.net The general reaction can be represented as:
2 RCl + Si → R₂SiCl₂
where R can be an alkyl or aryl group. However, a mixture of products, including RSiCl₃, R₃SiCl, and other polysilanes, is typically formed. acs.org The product distribution is highly dependent on the reaction conditions and the catalyst system employed.
A variation of this process involves the reaction of metallic silicon with a mixture of hydrogen chloride and an alkene or alkyne. rsc.orgrsc.org For example, the reaction with ethylene (B1197577) and hydrogen chloride can yield ethylchlorosilanes.
Catalytic Systems and Promoters in Direct Synthesis
The efficiency and selectivity of the direct synthesis are heavily influenced by the catalytic system. Copper is the primary catalyst, often used in the form of copper(I) chloride or as a mixture with silicon. wikipedia.orgresearchgate.net The catalytic cycle is complex and not fully understood, but it is believed to involve the formation of a copper-silicon alloy (Cu₃Si) as a key intermediate. wikipedia.orgencyclopedia.pub This intermediate facilitates the reaction with the organic halide.
| Catalyst/Promoter | Role in Direct Synthesis |
| Copper (Cu) | Primary catalyst, facilitates the formation of Si-C and Si-Cl bonds. wikipedia.org |
| Zinc (Zn) | Promoter, increases reaction rate and selectivity towards dichlorosilanes. mdpi.comresearchgate.net |
| Tin (Sn) | Promoter, enhances catalytic activity. mdpi.com |
| Phosphorus (P) | Promoter, influences product distribution. mdpi.com |
Indirect Synthesis and Derivatization Approaches
Indirect methods provide alternative pathways to chloroethylmethylphenylsilane and its derivatives, often offering greater control over the final product's structure. These methods typically start from a pre-existing silicon compound and introduce the desired organic groups through various reactions.
Grignard and Organolithium Reagent Mediated Syntheses
Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles widely used in organosilicon chemistry to form silicon-carbon bonds. youtube.comyoutube.comgelest.com The synthesis of this compound can be achieved by reacting a suitable chlorosilane precursor with the appropriate Grignard or organolithium reagent.
For example, dichloromethylphenylsilane (B109416) can be reacted with ethylmagnesium bromide (a Grignard reagent) to produce this compound:
CH₃(C₆H₅)SiCl₂ + C₂H₅MgBr → CH₃(C₆H₅)(C₂H₅)SiCl + MgBrCl
The reactivity of the chlorosilane starting material is a key factor. The susceptibility to nucleophilic attack generally follows the order: SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ >> R₃SiCl. acs.org This allows for a degree of selectivity in the substitution reaction. The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) often being preferred over diethyl ether due to the faster reaction rates it facilitates. researchgate.net
Organolithium reagents can be used in a similar fashion. lsu.eduwikipedia.org For instance, ethyllithium (B1215237) can react with dichloromethylphenylsilane to yield the desired product. One advantage of organolithium reagents is that some are commercially available, though their preparation can be challenging. lsu.edu
Hydrosilylation Reactions in the Synthesis of Functionalized Silanes
Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. wikipedia.org
To synthesize a derivative of this compound, one could start with a silane (B1218182) containing a Si-H bond, such as chloromethylphenylsilane, and react it with ethylene in the presence of a hydrosilylation catalyst. This would result in the formation of the ethyl group on the silicon atom.
CH₃(C₆H₅)SiHCl + H₂C=CH₂ --(catalyst)--> CH₃(C₆H₅)(C₂H₅)SiCl
A variety of catalysts can be employed for hydrosilylation, including those based on nickel and cobalt, which offer alternatives to the more expensive platinum catalysts. acs.org The reaction conditions can be tuned to achieve high yields and selectivity. organic-chemistry.org
Substitution Reactions at the Silicon Center
Substitution reactions at the silicon center are fundamental to the derivatization of chlorosilanes. libretexts.org The silicon-chlorine bond in this compound is reactive towards various nucleophiles, allowing for the introduction of a wide range of functional groups.
For example, reaction with water or an alcohol leads to the formation of silanols or alkoxysilanes, respectively. libretexts.org
CH₃(C₆H₅)(C₂H₅)SiCl + H₂O → CH₃(C₆H₅)(C₂H₅)SiOH + HCl CH₃(C₆H₅)(C₂H₅)SiCl + ROH → CH₃(C₆H₅)(C₂H₅)SiOR + HCl
The reactivity of the leaving group on the silicon atom generally follows the order: Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com This predictable reactivity allows for the strategic synthesis of various functionalized silanes. These substitution reactions are often carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct. libretexts.org
Stereoselective Synthesis of Chiral this compound Analogues
Enantioselective Approaches in Organosilicon Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For silicon-stereogenic compounds, a primary strategy is the asymmetric desymmetrization of prochiral silanes, such as dihydrosilanes or silanediols, using chiral catalysts. nih.govdocumentsdelivered.com
One powerful method is the rhodium-catalyzed enantioselective hydrosilylation of unactivated alkenes. nih.gov This approach can construct Si-stereogenic centers with high efficiency and enantioselectivity. The use of a rhodium catalyst paired with a commercially available chiral ferrocene-based phosphine–oxazoline ligand (phosferrox) has proven effective for reacting dihydrosilanes with various alkenes. nih.gov This system demonstrates broad substrate scope and compatibility with numerous functional groups. nih.gov
Another effective strategy is the desymmetrization of prochiral bis(methallyl)silanes through a carbonyl-ene reaction catalyzed by a chiral nickel(II) complex. rsc.orgrsc.org This reaction can simultaneously create remote Si- and C-stereogenic centers with high levels of control. nih.govrsc.orgrsc.org The success of this method relies on a chiral N,N'-dioxide/Ni(II) complex that acts as a chiral Lewis acid to activate the substrate. rsc.org
Organocatalysis offers a metal-free alternative for creating Si-stereogenic centers. The desymmetrization of prochiral silanediols using a chiral imidazole-containing catalyst can produce Si-stereogenic siloxanols in high yields and with excellent enantioselectivity (up to 98:2 er). nih.gov This method is notable for its effectiveness with various substrate combinations, including those with secondary alkyl and vinyl groups. nih.gov
Interactive Table 1: Examples of Enantioselective Synthesis of Chiral Silane Analogues
| Silane Substrate | Reagent | Catalyst / Ligand | Solvent | Yield (%) | ee (%) / er | Ref |
| Diphenylsilanediol | Chlorodimethylvinylsilane | Chiral Imidazole Catalyst | Toluene | 93 | 95:5 | nih.gov |
| Di(n-butyl)silanediol | Chlorodimethylvinylsilane | Chiral Imidazole Catalyst | Toluene | 86 | 83:17 | nih.gov |
| Bis(methallyl)methylphenylsilane | Phenylglyoxal Monohydrate | L4-RaCy2 / Ni(NTf2)2 | Toluene | 95 | 99 | rsc.orgrsc.org |
| Bis(methallyl)phenylvinylsilane | Phenylglyoxal Monohydrate | L4-RaCy2 / Ni(NTf2)2 | Toluene | 93 | 98 | rsc.orgrsc.org |
| (2-Naphthyl)phenylsilane (dihydrosilane) | 4-Phenyl-1-butene | [Rh(cod)Cl]2 / (R)-Phosferrox | THF | 90 | 96 | nih.gov |
| Phenyl(o-tolyl)silane (dihydrosilane) | 4-Phenyl-1-butene | [Rh(cod)Cl]2 / (R)-Phosferrox | THF | 91 | 95 | nih.gov |
Diastereoselective Strategies for Complex Silane Structures
When a molecule contains multiple stereocenters, diastereoselective synthesis is required to control their relative orientation. The synthesis of complex silane structures often involves creating both silicon- and carbon-based stereocenters in a single transformation.
A notable example is the previously mentioned nickel-catalyzed desymmetrizing carbonyl-ene reaction, which not only sets a silicon stereocenter but also a remote carbon stereocenter with high diastereoselectivity (>20:1 dr). rsc.orgrsc.org This demonstrates the power of catalytic systems to control multiple aspects of stereochemistry simultaneously.
Another approach involves the diastereoselective rearrangement-addition of hydroxy-substituted silyl (B83357) epoxides. nih.gov In this method, treatment with a Grignard reagent induces a rearrangement to form an α-silyl aldehyde, which is then trapped by the Grignard reagent in a highly diastereoselective addition. nih.gov This process provides access to highly functionalized and sterically congested tertiary silanes that are otherwise difficult to prepare. nih.gov
Furthermore, the insertion of silylenes into vinyl epoxides can lead to the diastereoselective formation of functionalized, optically active cyclic organosilicon compounds. nih.gov These reactions proceed through strained allylic silane intermediates that can be further functionalized, efficiently transferring chirality to new stereogenic centers. nih.gov
Interactive Table 2: Examples of Diastereoselective Synthesis of Complex Silane Analogues
| Reaction Type | Substrate(s) | Reagent/Catalyst | Diastereomeric Ratio (dr) | Yield (%) | Ref |
| Carbonyl-ene Reaction | Bis(methallyl)methylphenylsilane, Phenylglyoxal | L4-RaCy2 / Ni(NTf2)2 | >20:1 | 95 | rsc.orgrsc.org |
| Carbonyl-ene Reaction | Bis(methallyl)phenyl(thiophen-2-yl)silane, Phenylglyoxal | L4-RaCy2 / Ni(NTf2)2 | >20:1 | 94 | rsc.orgrsc.org |
| Rearrangement-Addition | (Z)-4-(Dimethylphenylsilyl)-3,4-epoxy-1-pentanol | MeMgBr | >98:2 | 87 | nih.gov |
| Rearrangement-Addition | (Z)-4-(Dimethylphenylsilyl)-3,4-epoxy-1-hexanol | EtMgBr | >98:2 | 84 | nih.gov |
| Silylene Insertion | (R)-2-Methyl-2-vinyloxirane, Photolysis of silacyclopropane | Benzaldehyde | >20:1 | 75 | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of organosilanes aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comyoutube.com While specific green synthesis routes for this compound are not established, the broader field of organosilicon chemistry provides valuable examples.
A core principle of green chemistry is the use of catalysis over stoichiometric reagents to improve atom economy and reduce waste. sigmaaldrich.comrroij.com The enantioselective and diastereoselective catalytic methods discussed previously (e.g., Rh- and Ni-catalyzed reactions) are inherently greener than classical resolution methods that require stoichiometric chiral auxiliaries and often discard half of the material.
Another key aspect is the use of safer and more environmentally benign solvents. sigmaaldrich.com The development of solvent-free reaction conditions, as demonstrated in the organocatalytic synthesis of silatranes, represents a significant advance. acs.org Where solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with greener alternatives is a priority. rroij.com
Energy efficiency is also a critical consideration. sigmaaldrich.com Developing catalytic processes that operate under mild conditions—ambient temperature and pressure—can significantly reduce the energy consumption of a synthetic process. sigmaaldrich.com
Elucidating the Chemical Reactivity and Transformation Mechanisms of Chloroethylmethylphenylsilane
Nucleophilic Substitution Reactions at the Silicon Atom
The silicon atom in Chloroethylmethylphenylsilane is bonded to three organic substituents (ethyl, methyl, phenyl) and one chlorine atom. The significant difference in electronegativity between silicon and chlorine creates a polar Si-Cl bond, rendering the silicon atom highly electrophilic. This positive character makes the silicon center susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an effective leaving group. ksu.edu.saveerashaivacollege.org These nucleophilic substitution reactions are fundamental to the synthesis of more complex organosilicon molecules. cfmats.com
Reactions with Alcohols and Phenols: Formation of Alkoxysilanes and Siloxanes
This compound readily reacts with alcohols and phenols in a process known as alcoholysis or phenolysis. cfmats.com In this nucleophilic substitution reaction, the oxygen atom of the hydroxyl group attacks the electrophilic silicon atom, displacing the chloride ion to form an alkoxysilane or an aryloxysilane, respectively. ksu.edu.sa The reaction produces hydrogen chloride (HCl) as a byproduct, which is often neutralized by adding a tertiary amine base, such as pyridine or triethylamine, to drive the reaction to completion. organicmystery.com
The general reaction is as follows: (C₆H₅)(CH₃)(C₂H₄Cl)Si-Cl + R-OH → (C₆H₅)(CH₃)(C₂H₄Cl)Si-OR + HCl
These resulting silyl (B83357) ethers are valuable intermediates. However, the alkoxysilane products can be susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of silanols and subsequent condensation into siloxanes (Si-O-Si linkages). mdpi.com
Table 1: Examples of Alkoxysilane Formation
| Nucleophile (R-OH) | Product Name | Product Formula |
|---|---|---|
| Methanol | (2-Chloroethyl)methoxymethylphenylsilane | (C₆H₅)(CH₃)(C₂H₄Cl)Si-OCH₃ |
| Ethanol | (2-Chloroethyl)ethoxymethylphenylsilane | (C₆H₅)(CH₃)(C₂H₄Cl)Si-OCH₂CH₃ |
| Phenol (B47542) | (2-Chloroethyl)methylphenoxyphenylsilane | (C₆H₅)(CH₃)(C₂H₄Cl)Si-OC₆H₅ |
| Isopropanol | (2-Chloroethyl)isopropoxymethylphenylsilane | (C₆H₅)(CH₃)(C₂H₄Cl)Si-OCH(CH₃)₂ |
Aminolysis and Ammonolysis Reactions for Silicon-Nitrogen Bond Formation
Analogous to the reactions with alcohols, this compound undergoes aminolysis and ammonolysis upon treatment with primary or secondary amines and ammonia (B1221849), respectively. researchgate.net The nitrogen atom of the amine acts as the nucleophile, attacking the silicon center to form a silicon-nitrogen bond and yielding an aminosilane. savemyexams.com These reactions are crucial for synthesizing a variety of organosilicon compounds containing Si-N linkages.
Typically, these reactions require two equivalents of the amine. The first equivalent acts as the nucleophile, while the second functions as a base to neutralize the hydrogen chloride generated during the reaction, forming an ammonium (B1175870) salt.
The general reaction is: (C₆H₅)(CH₃)(C₂H₄Cl)Si-Cl + 2 R₂NH → (C₆H₅)(CH₃)(C₂H₄Cl)Si-NR₂ + R₂NH₂⁺Cl⁻
Table 2: Synthesis of Aminosilanes
| Nucleophile | Product Name | Product Formula |
|---|---|---|
| Ammonia (NH₃) | 1-((2-Chloroethyl)methylphenylsilyl)amine | (C₆H₅)(CH₃)(C₂H₄Cl)Si-NH₂ |
| Diethylamine ((C₂H₅)₂NH) | N-((2-Chloroethyl)methylphenylsilyl)-N-ethylamine | (C₆H₅)(CH₃)(C₂H₄Cl)Si-N(C₂H₅)₂ |
| Aniline (C₆H₅NH₂) | N-((2-Chloroethyl)methylphenylsilyl)aniline | (C₆H₅)(CH₃)(C₂H₄Cl)Si-NHC₆H₅ |
Hydrolysis and Condensation Pathways
The reaction of this compound with water, known as hydrolysis, is typically a vigorous process. researchgate.net Water acts as a nucleophile, attacking the silicon atom to displace the chloride and form the corresponding silanol (B1196071), (2-Chloroethyl)methylphenylsilanol. unm.edu
(C₆H₅)(CH₃)(C₂H₄Cl)Si-Cl + H₂O → (C₆H₅)(CH₃)(C₂H₄Cl)Si-OH + HCl
Silanols are often unstable and highly reactive intermediates. They readily undergo self-condensation or co-condensation with other silanols or unreacted chlorosilanes. researchgate.net This condensation reaction involves the elimination of a molecule of water or HCl, leading to the formation of a stable siloxane (Si-O-Si) bond. This process is the fundamental basis for the formation of silicone polymers (polysiloxanes). The structure and properties of the resulting polymer are highly dependent on the reaction conditions, such as pH, temperature, solvent, and the concentration of water. unm.eduresearchgate.net Under acidic conditions, the hydrolysis rate is generally faster than the condensation rate, while basic conditions can catalyze both reactions. unm.eduresearchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl group attached to the silicon atom in this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The silyl group (-Si(CH₃)(CH₃)(C₂H₄Cl)) acts as a substituent on the benzene ring, influencing the rate and regioselectivity of the substitution.
Silyl groups are typically weak ortho-, para-directors in electrophilic aromatic substitution. masterorganicchemistry.com The mechanism proceeds through a positively charged intermediate called a sigma complex or arenium ion, which is stabilized by resonance. masterorganicchemistry.comlibretexts.org However, a common side reaction in EAS involving arylsilanes is protodesilylation, where the silicon-carbon bond is cleaved under the strongly acidic conditions often required for these reactions.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Typical Reagents | Expected Major Products (Isomers) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | Ortho/Para-nitro substituted this compound |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ortho/Para-halo substituted this compound |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho/Para-sulfonated this compound |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | Ortho/Para-acyl substituted this compound |
Reactions Involving the Chloroethyl Moiety
The chloroethyl group (-CH₂CH₂Cl) provides another site of reactivity within the molecule, behaving as a primary alkyl halide. masterorganicchemistry.com This allows for chemical modifications on the side chain without directly altering the bonds to the silicon atom.
Halogen Displacement Reactions
The chlorine atom on the ethyl group can be displaced by a variety of nucleophiles through a nucleophilic substitution reaction, which typically proceeds via an Sₙ2 mechanism. savemyexams.commasterorganicchemistry.com This pathway allows for the introduction of different functional groups at the end of the ethyl chain. A more reactive halogen, for example, can displace a less reactive one. science-revision.co.uksavemyexams.comrsc.org This type of reaction significantly enhances the synthetic utility of this compound, enabling the creation of a diverse range of functionalized silanes.
Table 4: Nucleophilic Substitution on the Chloroethyl Group
| Nucleophile | Reagent Example | Product of Substitution |
|---|---|---|
| Iodide (I⁻) | Sodium Iodide (NaI) | (2-Iodoethyl)methylphenylsilane |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 3-(Methylphenylsilyl)propanenitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | (2-Azidoethyl)methylphenylsilane |
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 2-(Methylphenylsilyl)ethanol |
Eliminations and Cyclization Reactions
Elimination reactions involving organosilicon compounds like this compound are a key method for forming new chemical bonds and structures. These reactions can proceed through different mechanistic pathways, such as E1, E2, or E1cB, depending on the reaction conditions and the structure of the substrate. libretexts.orgmasterorganicchemistry.com
In the context of this compound, a β-hydride elimination could theoretically occur from the ethyl group. This process would involve the removal of the chlorine atom from the silicon center and a hydrogen atom from the carbon adjacent to the silicon, leading to the formation of ethene and a corresponding silyl compound. The specific conditions, such as the use of a strong, non-nucleophilic base, would be crucial to favor this pathway over substitution reactions. msu.eduamazonaws.com The Zaitsev rule generally predicts that in elimination reactions, the more substituted, and therefore more stable, alkene is the major product. uci.edu
Intramolecular cyclization reactions offer a powerful strategy for the synthesis of silicon-containing cyclic compounds (silacycles). rsc.orgrsc.org For a molecule like this compound, a potential cyclization could be envisioned if a suitable reactive site exists on the phenyl group, for instance, through a pre-installed functional group. A Friedel-Crafts-type intramolecular alkylation could lead to the formation of a benzosilole derivative, where the silicon atom is incorporated into a five-membered ring fused to the benzene ring. Such reactions are typically catalyzed by a Lewis acid.
Transition-Metal-Catalyzed Transformations of this compound
Transition-metal catalysis has revolutionized organic synthesis, and organosilicon compounds are important substrates in this field. nih.gov The reactivity of the Si-Cl and Si-C bonds in this compound makes it a potential candidate for various catalytic transformations.
Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura type)
Cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. wikipedia.orgyoutube.comillinois.edu
Negishi-type Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A hypothetical silyl-Negishi reaction with this compound would involve its reaction with an organozinc reagent (R-ZnX). The catalytic cycle would likely proceed via oxidative addition of the Si-Cl bond to a low-valent palladium or nickel catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to form a new Si-C bond. nih.gov
Suzuki-Miyaura-type Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. nih.govyoutube.commdpi.com For this compound, a Suzuki-type reaction would couple it with an organoboron reagent (e.g., Ar-B(OH)₂). The base is crucial in this reaction, as it activates the organoboron species for the transmetalation step in the catalytic cycle.
Below is a hypothetical data table illustrating potential products from such cross-coupling reactions.
| Coupling Partner (R-M) | Catalyst | Product (EtMePhSi-R) | Potential Yield Range (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ | Ethylmethyl(diphenyl)silane | 70-90 |
| Vinylboronic acid | Pd(OAc)₂/SPhos | Ethylmethylphenyl(vinyl)silane | 65-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Ethylmethyl(4-methoxyphenyl)phenylsilane | 75-95 |
Activation of Si-C and Si-Cl Bonds in Catalysis
The activation of the relatively strong Si-C and Si-Cl bonds is a key step in many catalytic reactions of organosilanes.
Si-Cl Bond Activation: The silicon-chlorine bond is polar and reactive, making it susceptible to cleavage by transition metal complexes. This activation is typically the initial step in cross-coupling reactions, proceeding through an oxidative addition mechanism where a low-valent metal center inserts into the Si-Cl bond. researchgate.net Theoretical studies on other chlorosilanes suggest that palladium and nickel complexes are effective for this purpose. researchgate.net
Si-C Bond Activation: The activation of the less polar and stronger Si-C bond is more challenging but offers unique synthetic possibilities. kyoto-u.ac.jp Transition metals can activate Si-C bonds, particularly in strained ring systems or via directing group assistance. For this compound, catalytic activation of the Si-phenyl or Si-ethyl bond could lead to novel transformations, though this would likely require specialized catalysts and conditions designed to overcome the higher activation energy compared to Si-Cl cleavage.
Mechanistic Investigations and Kinetic Studies of this compound Reactions
Understanding the reaction mechanisms and kinetics is crucial for optimizing reaction conditions and controlling product selectivity.
Identification of Reaction Intermediates
A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products. wikipedia.orgfiveable.me The identification of these fleeting species is key to elucidating a reaction mechanism.
In the reactions of this compound, several types of intermediates can be postulated:
Silyl Cations: In reactions proceeding through an E1 or SN1-type mechanism, the departure of the chloride ion could generate a transient trivalent silicon cation (a silylium ion). These are highly reactive electrophiles.
Pentacoordinate Siliconates: Nucleophilic attack at the silicon center can lead to the formation of a pentacoordinate silicate (B1173343) intermediate. This is a common feature in nucleophilic substitution reactions at silicon.
Organometallic Intermediates: In transition-metal-catalyzed reactions, intermediates would include silyl-metal complexes formed after oxidative addition of the Si-Cl bond to the metal center (e.g., LₙM(Cl)(SiEtMePh)). nih.govresearchgate.net
Techniques like spectroscopy (NMR, IR), mass spectrometry, and computational modeling are essential tools for detecting and characterizing such intermediates. allen.inslideshare.net
Reaction Pathway Elucidation
Elucidating the complete reaction pathway involves mapping out all the elementary steps, including the formation of intermediates and transition states, that connect reactants to products. consensus.app
For instance, in a palladium-catalyzed cross-coupling reaction of this compound, the generally accepted pathway involves a catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with the Si-Cl bond to form a Pd(II)-silyl intermediate.
Transmetalation: The organic group from the coupling partner (e.g., an organozinc or organoboron reagent) is transferred to the palladium center, displacing the chloride.
Reductive Elimination: The two organic groups (the silyl group and the newly transferred group) are coupled together, regenerating the Pd(0) catalyst.
Kinetic studies, which measure the rate of a reaction and its dependence on factors like reactant concentrations and temperature, are vital for distinguishing between proposed mechanisms. researchgate.netresearchgate.netmdpi.com For example, determining the reaction order with respect to the catalyst, the silane (B1218182), and the coupling partner can provide strong evidence for the sequence of events in the catalytic cycle.
Applications of Chloroethylmethylphenylsilane in Advanced Materials and Complex Chemical Architectures
Precursor Role in the Synthesis of Novel Organosilicon Polymers and Copolymers
Organosilicon polymers are a significant class of materials known for their unique properties, and chloroethylmethylphenylsilane serves as a key building block in their synthesis. researchgate.net The direct synthesis of organosilanes, a cost-effective method, is responsible for producing about 90% of the monomers required for silicone polymer production. mdpi.com
Polysiloxanes with Tunable Properties
Polysiloxanes, also known as silicones, are a primary application of organosilicon chemistry. wiley-vch.de this compound can be incorporated into polysiloxane chains through co-hydrolysis and polycondensation reactions with other silane (B1218182) monomers. The general process for creating polysiloxanes involves the hydrolytic polycondensation of difunctional silane precursors, which results in a mixture of linear and cyclic oligomers. wiley-vch.de These oligomers are then transformed into high-molecular-weight polymers. wiley-vch.de
The presence of the ethylphenyl group on the silicon atom, introduced by this compound, imparts specific characteristics to the resulting polysiloxane. These characteristics can include:
Thermal Stability: The phenyl group enhances the thermal stability of the polymer backbone.
Refractive Index: The incorporation of phenyl groups can increase the refractive index of the polysiloxane, a desirable property in optical applications.
Flexibility: The ethyl group can influence the flexibility and low-temperature properties of the polymer.
By carefully controlling the ratio of this compound to other silane monomers, the properties of the resulting polysiloxane can be precisely tuned to meet the demands of specific applications.
Silicones and Related Elastomers
Silicone elastomers are cross-linked polysiloxane networks that exhibit rubber-like properties. google.com They are valued for their flexibility, resistance to extreme temperatures, and biocompatibility. google.comsilmid.com The synthesis of these elastomers often involves the cross-linking of silicone polymers. google.com
This compound can be utilized in the synthesis of silicone elastomers in several ways. The chloroethyl group can serve as a reactive site for cross-linking reactions, allowing for the formation of a stable three-dimensional network. Additionally, the incorporation of the ethylphenyl group can modify the mechanical properties of the elastomer, such as its tensile strength and elongation. gelest.com
Recent advancements have led to the development of silicone elastomers with exceptional elongation, exceeding 5000% in some cases, by forming nanocomposites with surface-passivated fumed silica (B1680970). gelest.com The ability to tailor the properties of silicone elastomers through the use of functionalized silanes like this compound is crucial for their application in demanding fields such as aerospace and biomedical devices. silmid.compsu.edu
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the advantageous properties of both organic and inorganic components, such as the flexibility of organic polymers and the mechanical strength of inorganic materials. mdpi.com The sol-gel process is a common method for preparing these materials, involving the hydrolysis and polycondensation of organometallic compounds. mdpi.com
This compound is a valuable precursor for creating these hybrid materials. The chloroethyl group can participate in organic polymerization reactions, while the silane portion can form a stable inorganic silica network through hydrolysis and condensation. This dual reactivity allows for the creation of a covalently linked network that seamlessly integrates both organic and inorganic domains. mdpi.com
These hybrid materials find applications in various fields, including bio-inert coatings for implantable electronic devices, where they provide both chemical stability and strong adhesion to the device surface. psu.edu The ability to tailor the properties of these materials by selecting appropriate organic and inorganic precursors makes them highly versatile. mdpi.com
Functionalization of Surfaces and Nanomaterials
The ability to modify the surface properties of materials is critical in many technological applications. kuleuven.be this compound, as a type of organosilane, can be used to functionalize a wide range of surfaces and nanomaterials. sinosil.compowerchemical.com
Surface Modification using Silane Coupling Agents
Silane coupling agents are molecules that possess two different reactive groups, allowing them to act as intermediaries to bond organic materials to inorganic materials. shinetsusilicone-global.comshinetsusilicone-global.com this compound can function as a coupling agent. Its silane group can react with hydroxyl groups present on the surface of many inorganic materials, such as glass and metals, forming a stable covalent bond.
The chloroethyl group, on the other hand, can be further reacted with various organic molecules, effectively tethering them to the inorganic surface. This surface modification can impart new properties to the material, such as:
Improved Adhesion: Enhancing the bond between an organic coating or adhesive and an inorganic substrate. sinosil.com
Altered Wettability: Changing the surface from hydrophilic to hydrophobic, or vice versa.
Biocompatibility: Introducing molecules that improve the compatibility of a material with biological systems.
The use of silane coupling agents is a well-established technique for improving the performance of composite materials, paints, and coatings. shinetsusilicone-global.com
Development of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. unlp.edu.ar These monolayers are created through the chemisorption of molecules with a specific head group onto a substrate. youtube.com
This compound can be used to form SAMs on hydroxylated surfaces like silicon wafers. The silane head group reacts with the surface hydroxyls, while the ethylphenyl tail groups orient themselves away from the surface, creating a well-defined organic layer. nih.gov The properties of this monolayer are determined by the nature of the tail group.
The chloroethyl group within the SAM can serve as a reactive site for further chemical modifications, allowing for the creation of complex, multi-functional surfaces. sinica.edu.tw SAMs have a wide range of potential applications in fields such as:
Molecular Electronics: Creating well-defined interfaces for electronic devices. nih.gov
Biosensors: Immobilizing biomolecules for detection purposes. mdpi.comnih.gov
Nanofabrication: Creating patterns on surfaces at the nanoscale. unlp.edu.ar
The ability to precisely control the chemical composition and structure of surfaces through the use of SAMs based on functional silanes like this compound is a powerful tool in materials science and nanotechnology. nih.govnih.gov
Theoretical and Computational Chemistry Approaches to Chloroethylmethylphenylsilane Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. hhu.de These methods solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and bonding characteristics. numberanalytics.com
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Distribution
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. nih.govudel.edu A DFT study of Chloroethylmethylphenylsilane would involve calculating the electron density to determine the molecule's energy and electronic properties. This approach would allow for the visualization and analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO representing the capacity to accept an electron. growingscience.com
Hypothetical Data Table for DFT Analysis of this compound:
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | (e.g., -6.5 eV) | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | (e.g., -0.8 eV) | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | (e.g., 5.7 eV) | Relates to electronic stability and reactivity. |
| Dipole Moment | (e.g., 2.1 D) | Quantifies the polarity of the molecule. |
Note: The values presented in this table are purely illustrative and are not based on actual calculations for this compound.
Ab Initio Methods for High-Accuracy Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. numberanalytics.com Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for certain properties, albeit at a greater computational expense. hhu.de An ab initio study would be essential for benchmarking the results from DFT and for obtaining highly reliable geometric parameters and energies for this compound. numberanalytics.com
Conformational Analysis and Molecular Dynamics Simulations
These methods explore the dynamic nature of molecules, including their different spatial arrangements (conformations) and how they move over time.
Rotational Barriers and Energetic Landscapes
Conformational analysis involves studying the energy changes as different parts of a molecule rotate around single bonds. libretexts.org For this compound, key rotations would include the ethyl and phenyl groups around the silicon-carbon bonds. By calculating the energy at different dihedral angles, an energetic landscape can be mapped, identifying the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comnih.gov
Hypothetical Rotational Barrier Data for this compound:
| Rotation Axis | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| Si-C(ethyl) | (e.g., 3.5) | (e.g., Staggered) |
| Si-C(phenyl) | (e.g., 1.8) | (e.g., Perpendicular) |
Note: The values presented in this table are purely illustrative and are not based on actual calculations for this compound.
Solvent Effects on Molecular Conformation
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. nih.gov Molecular dynamics (MD) simulations can be employed to model this compound in various solvents. researchgate.net These simulations track the movements of all atoms over time, providing a detailed picture of how solvent molecules interact with the solute and affect its shape and flexibility. youtube.comnih.govyoutube.com
Computational Mechanistic Elucidation of Reactions Involving this compound
Computational methods are powerful tools for investigating reaction mechanisms. By modeling the reactants, transition states, and products, chemists can understand the energetic feasibility and pathways of chemical transformations. For this compound, this could involve studying its hydrolysis, substitution reactions at the silicon center, or its role in polymerization processes. researchgate.net DFT calculations are commonly used to locate transition state structures and calculate activation energies, providing critical insights into reaction kinetics. nih.gov
Transition State Characterization
In the study of chemical reactions involving this compound, such as nucleophilic substitution at the silicon center, the characterization of transition states is a critical step. A transition state represents the highest energy point along a reaction pathway, and its structure and energy determine the activation barrier and, consequently, the reaction rate.
Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. The process involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a point where the structure is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction path. This unique mode, represented by an imaginary frequency, confirms the identity of the structure as a true transition state.
For a hypothetical reaction, such as the hydrolysis of this compound, computational chemists would model the approach of a water molecule to the silicon atom and calculate the energy profile. The resulting data would provide the activation energy (Ea) and the key structural parameters of the transition state, such as the forming Si-O bond distance and the elongating Si-Cl bond distance.
Table 1: Illustrative Calculated Transition State Properties for a Hypothetical Reaction of this compound
| Reaction Parameter | Calculated Value | Unit |
| Activation Energy (Ea) | 25.5 | kcal/mol |
| Imaginary Frequency | -250 | cm⁻¹ |
| Si-Cl Bond Distance | 2.50 | Å |
| Si-O (incoming nucleophile) Distance | 2.15 | Å |
Note: The data in this table is illustrative and represents typical outputs from a computational study, not specific experimental results for this compound.
Reaction Coordinate Mapping
Reaction coordinate mapping is a technique used to visualize the entire energy landscape of a chemical reaction, from reactants to products, passing through the transition state. arxiv.orgresearchgate.net This method, often referred to as Intrinsic Reaction Coordinate (IRC) analysis, involves following the path of minimum energy downhill from the transition state towards both the reactants and the products.
This mapping provides a clear and intuitive picture of the transformation process. nih.gov For this compound, mapping the reaction coordinate for a substitution reaction would illustrate how the geometry of the silicon center changes, for instance, from a tetrahedral arrangement in the reactant to a trigonal bipyramidal geometry in the transition state, and back to tetrahedral in the product. arxiv.org The resulting energy profile confirms the calculated activation energies and reveals whether any intermediate species are formed along the pathway. This detailed understanding is crucial for elucidating complex reaction mechanisms. researchgate.net
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. nih.gov Methods based on DFT can be used to calculate various electronic properties that correlate with reactivity. For example, analyzing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the likely sites for nucleophilic or electrophilic attack. nih.gov
In cases where a reaction can proceed through multiple pathways to yield different products (regioselectivity or stereoselectivity), computational methods can be used to determine the most likely outcome. By calculating the activation energies for all possible transition states, the pathway with the lowest energy barrier can be identified as the kinetically favored route. For instance, in reactions involving the phenyl group of this compound, calculations can predict whether an electrophilic substitution will occur at the ortho, meta, or para position by comparing the energies of the corresponding transition states. nih.govresearchgate.net This predictive capability is invaluable for designing new synthetic routes and understanding reaction outcomes without extensive experimental trial and error. nih.gov
Spectroscopic Property Prediction via Computational Methods
Computational methods are not only used to study reactivity but also to predict the spectroscopic properties of molecules. nih.gov These predictions are instrumental in interpreting experimental spectra and confirming the identity and structure of synthesized compounds like this compound.
Vibrational Spectra Simulation (IR, Raman)
Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and characterizing molecular structure through their unique vibrational fingerprints. arxiv.orgcardiff.ac.uk Computational chemistry allows for the simulation of these spectra with a high degree of accuracy. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the vibrational frequencies of the molecule. nih.gov
IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman intensities are derived from changes in the molecule's polarizability. nih.gov For this compound, a simulated IR spectrum would show strong absorptions corresponding to the stretching and bending of Si-Cl, Si-C, C-H (aliphatic and aromatic), and Si-phenyl bonds. The Raman spectrum would provide complementary information, often being more sensitive to the symmetric vibrations of the hydrocarbon backbone. nih.gov Comparing these simulated spectra with experimental data helps to confirm the molecular structure and assess the purity of a sample. brehm-research.de
Table 2: Representative Calculated Vibrational Frequencies for Key Bonds in this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |
| C-H Stretch (Aliphatic) | Methyl/Ethyl | 2980-2850 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1600-1450 |
| Si-C Stretch | Si-Phenyl, Si-Ethyl | 1250-1100 |
| Si-Cl Stretch | Si-Cl | 600-450 |
Note: This table presents typical frequency ranges for the specified bonds, as would be predicted by computational methods. The exact values depend on the level of theory and basis set used.
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic and organometallic chemistry. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, enable the accurate prediction of ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknih.gov
The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the three-dimensional structure of the molecule. idc-online.com
For this compound, predicting the ¹H and ¹³C chemical shifts is crucial for assigning the signals in an experimental spectrum to the correct protons and carbon atoms in the ethyl, methyl, and phenyl groups. Furthermore, computational NMR can be a decisive tool in distinguishing between potential isomers or diastereomers, as even subtle differences in stereochemistry can lead to measurable changes in predicted chemical shifts. idc-online.com The agreement between predicted and experimental spectra provides strong evidence for the proposed structure.
Table 3: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Phenyl C1 (ipso) | 134.5 | 134.2 |
| Phenyl C2, C6 (ortho) | 130.1 | 129.9 |
| Phenyl C3, C5 (meta) | 128.8 | 128.5 |
| Phenyl C4 (para) | 129.5 | 129.3 |
| Ethyl CH₂ | 15.2 | 14.9 |
| Ethyl CH₃ | 7.8 | 7.6 |
| Methyl CH₃ | -2.1 | -2.4 |
Note: The data presented is for illustrative purposes to show the typical correlation between predicted and experimental values. It is not based on a published study of this specific compound.
Advanced Analytical Characterization Methodologies for Research on Chloroethylmethylphenylsilane
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of Chloroethylmethylphenylsilane. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide precise information about its atomic composition and the connectivity of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed insights into the hydrogen, carbon, and silicon atomic environments within the molecule.
¹H NMR: In proton NMR spectroscopy of organosilicon compounds, the chemical shifts of protons on the alkyl and phenyl groups attached to the silicon atom provide key structural information. Protons closer to the silicon atom and the chlorine atom will experience distinct electronic environments, leading to characteristic chemical shifts. For a compound like this compound, one would expect to observe distinct signals for the methyl protons, the ethyl protons (with characteristic triplet and quartet splitting patterns due to spin-spin coupling), and the protons of the phenyl group.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the ethyl, methyl, and phenyl groups will give a distinct signal. The chemical shifts are influenced by the electronegativity of the neighboring atoms, including the silicon and chlorine atoms.
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly observing the silicon center. Although it has a low natural abundance and a lower gyromagnetic ratio compared to ¹H, which can lead to lower sensitivity, it provides a wide range of chemical shifts that are highly sensitive to the substituents attached to the silicon atom. For this compound, the ²⁹Si chemical shift would be characteristic of a silicon atom bonded to a chlorine, an ethyl group, a methyl group, and a phenyl group. The typical chemical shift range for silicon in various organosilicon compounds is broad, allowing for fine discrimination of structures.
| Nucleus | Expected Chemical Shift Ranges (ppm) | Expected Splitting Patterns |
| ¹H | Phenyl (7.0-8.0), Ethyl-CH₂ (~0.8-1.2), Ethyl-CH₃ (~0.5-1.0), Methyl-Si (~0.1-0.5) | Phenyl (multiplets), Ethyl-CH₂ (quartet), Ethyl-CH₃ (triplet), Methyl-Si (singlet) |
| ¹³C | Phenyl (120-140), Ethyl-CH₂ (10-20), Ethyl-CH₃ (5-15), Methyl-Si (-5-5) | Singlets (typically proton-decoupled) |
| ²⁹Si | Dependent on specific substitution, but within the broad range for organosilanes | Singlet (typically proton-decoupled) |
Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.
IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key characteristic absorption bands for this compound would include Si-C stretching vibrations, C-H stretching and bending vibrations of the alkyl and phenyl groups, and the Si-Cl stretching vibration. The presence of the phenyl group would also give rise to characteristic aromatic C=C stretching and C-H bending vibrations.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the Si-phenyl and Si-C symmetric stretching vibrations. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (Aromatic) Stretch | 3000-3100 | 3000-3100 |
| C-H (Aliphatic) Stretch | 2850-3000 | 2850-3000 |
| C=C (Aromatic) Stretch | 1400-1600 | 1400-1600 |
| Si-C Stretch | 600-800 | 600-800 |
| Si-Cl Stretch | 450-600 | 450-600 |
Note: These are general ranges and can vary based on the specific molecular structure and physical state.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern of two peaks separated by two m/z units (M⁺ and M+2⁺).
Fragmentation of the molecular ion upon electron ionization would lead to the formation of various daughter ions. Common fragmentation pathways for organosilanes include the loss of alkyl or aryl radicals from the silicon atom. For this compound, characteristic fragments would likely result from the loss of a methyl group (M-15)⁺, an ethyl group (M-29)⁺, a phenyl group (M-77)⁺, or a chlorine atom (M-35)⁺.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with high precision. This data is invaluable for confirming the elemental composition of the compound and its fragments, providing a high degree of confidence in its identification.
| Ion | Expected m/z | Description |
| [C₉H₁₃ClSi]⁺ | 184/186 | Molecular Ion (M⁺) |
| [C₈H₁₀ClSi]⁺ | 169/171 | Loss of methyl group (M-15)⁺ |
| [C₇H₈ClSi]⁺ | 155/157 | Loss of ethyl group (M-29)⁺ |
| [C₉H₁₃Si]⁺ | 149 | Loss of chlorine atom (M-35)⁺ |
| [C₃H₈ClSi]⁺ | 107/109 | Loss of phenyl group (M-77)⁺ |
Note: The relative intensities of the peaks depend on the stability of the resulting ions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of chemical reactions involving this compound. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.
For organosilicon compounds, the choice of the stationary phase is critical for achieving good separation. nih.gov Non-polar or mid-polar columns are often employed. The purity of a this compound sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound.
When coupled with a mass spectrometer (GC-MS), the separated components are directly introduced into the MS for identification. This combination provides both the retention time from the GC and the mass spectrum from the MS, offering a high degree of certainty in the identification of this compound and any impurities present.
| Parameter | Description |
| Column Type | Typically a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms). |
| Carrier Gas | Inert gas such as Helium or Nitrogen. |
| Injection Mode | Split or splitless injection depending on the concentration. |
| Oven Program | Temperature programming is often used to optimize separation. |
| Detector | Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification. |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of this compound, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.
For non-polar compounds like many organosilanes, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention of this compound would be influenced by its hydrophobicity.
Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the sensitive and selective detection and identification of the separated components. This is particularly useful for analyzing complex reaction mixtures and for identifying non-volatile impurities that are not amenable to GC analysis.
| Parameter | Description |
| Column Type | Reversed-phase column (e.g., C18, C8). |
| Mobile Phase | A mixture of organic solvent (e.g., acetonitrile, methanol) and water, often with additives like formic acid. |
| Detection | UV detector (if the compound has a chromophore) or Mass Spectrometer (MS). |
| Ionization Source (for HPLC-MS) | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). |
X-ray Diffraction for Solid-State Structure Determination
Single-Crystal X-ray Diffraction
For single-crystal XRD analysis, a high-quality, single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots (reflections) is generated. The positions and intensities of these reflections are directly related to the arrangement of atoms in the crystal lattice. latech.edumdpi.com
The fundamental principle governing this phenomenon is Bragg's Law:
nλ = 2d sinθ tcd.ielibretexts.org
Where:
n is an integer representing the order of diffraction.
λ is the wavelength of the incident X-rays.
d is the spacing between the crystal lattice planes.
θ is the angle of incidence of the X-ray beam.
By analyzing the complete set of diffraction data, the electron density map of the unit cell can be calculated, which in turn reveals the precise location of each atom. This allows for the unambiguous determination of the molecular structure, including the conformation and stereochemistry. For this compound, this would yield exact measurements of the Si-C, Si-Cl, and C-C bond lengths and the C-Si-C, Cl-Si-C, and other relevant bond angles. While specific crystallographic data for this compound is not publicly available, research on analogous organosilicon compounds demonstrates the power of this technique. cdnsciencepub.comcdnsciencepub.com
Powder X-ray Diffraction (PXRD)
When a suitable single crystal cannot be grown, powder X-ray diffraction (PXRD) is a valuable alternative. This technique uses a finely ground polycrystalline sample, where the crystallites are randomly oriented. latech.edulibretexts.org The sample is exposed to an X-ray beam, and since every possible crystal orientation is present simultaneously, the diffraction spots merge into a series of concentric cones. A detector scans through a range of 2θ angles to record the intensity of the diffracted X-rays, producing a one-dimensional pattern of peaks at specific angles. latech.edu
Each peak in the PXRD pattern corresponds to a specific set of lattice planes (d-spacing) according to Bragg's Law. While it is more challenging to solve a completely new structure from powder data alone, PXRD is highly effective for:
Identifying known crystalline phases by comparing the pattern to a database.
Determining the purity of a crystalline sample.
Analyzing polymorphism (the existence of different crystal structures for the same compound).
Determining unit cell parameters. mdpi.com
For research on this compound, PXRD could be used to confirm the identity of a synthesized batch against a known standard, assess its phase purity, and study any structural changes under different conditions.
Table 1: Illustrative Bond Length Data for Organosilicon Compounds Determined by X-ray Absorption Fine Structures (XAFS) Spectroscopy, a related technique.
| Compound | Bond | Bond Length (Å) |
| Si[Si(CH₃)₃]₄ | Si-Si | 2.364 |
| Si[Ge(CH₃)₃]₄ | Si-Ge | 2.38 |
| Ge[Si(CH₃)₃]₄ | Si-Ge | 2.396 |
| Data sourced from a study on highly symmetric organosilicon compounds, illustrating the precision of X-ray based structural analysis techniques. cdnsciencepub.com |
Elemental Analysis and Microanalytical Techniques
Elemental analysis provides the fundamental composition of a compound by determining the mass percentages of its constituent elements. For an organosilicon compound like this compound (C₉H₁₃ClSi), this technique is crucial for verifying its empirical formula and confirming the purity of a synthesized sample.
Standard elemental analysis for organic compounds typically involves combustion analysis to determine carbon, hydrogen, and nitrogen content. However, the presence of silicon introduces specific challenges. During combustion, organosilicon compounds have a tendency to form highly stable and non-volatile silicon carbide (SiC) in addition to the desired silicon dioxide (SiO₂), leading to inaccurate silicon and carbon measurements. researchgate.net
To overcome these issues, specialized methods have been developed for the accurate determination of silicon in organometallic compounds:
Wet Oxidation: This involves digesting the sample using strong oxidizing acids to break down the organic matrix and convert silicon into soluble silicates or silica (B1680970).
Dry Combustion with Fluxes: Samples are combusted at high temperatures in an oxygen-rich atmosphere, often mixed with a flux (e.g., sodium carbonate) to ensure the complete conversion of silicon to silicon dioxide.
Fusion Methods: The organosilicon compound is fused with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or with an oxidizing agent like sodium peroxide (Na₂O₂) in a bomb calorimeter. researchgate.net This process effectively decomposes the sample, converting silicon into a soluble silicate (B1173343) which can then be quantified using techniques like gravimetry, colorimetry, or atomic absorption spectroscopy.
Recent research has focused on validating microanalytical methods for determining the elemental composition of functionalized silica particles, which share analytical principles with organosilanes. Studies have demonstrated that with proper methodology, excellent intra-day and inter-day precision, with a relative standard deviation (RSD) typically below 5%, can be achieved. nih.gov
Table 2: Methodologies for Silicon Determination in Organosilicon Compounds
| Method | Principle | Advantages | Challenges |
| Wet Oxidation | Chemical digestion with strong oxidizing acids. | Effective for certain sample matrices. | May be time-consuming; requires careful handling of corrosive acids. |
| Dry Combustion | High-temperature oxidation in the presence of a flux. | Can be automated; suitable for routine analysis. | Potential for incomplete combustion and formation of SiC. researchgate.net |
| Alkali Fusion | Decomposition of the sample by fusion with a strong base (e.g., NaOH). researchgate.net | Ensures complete conversion of silicon to soluble silicates. | Requires high temperatures and specialized equipment (bomb calorimeter). |
Advanced hyphenated analytical techniques for complex mixture analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound and related impurities or reaction byproducts. ajrconline.orgijpsjournal.comnih.gov These integrated systems provide comprehensive qualitative and quantitative information that is often unattainable with either technique alone.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like many organosilanes. ijpsjournal.compsu.edu In this method, the sample mixture is first injected into the gas chromatograph.
Separation (GC): The components of the mixture are separated based on their boiling points and affinity for a stationary phase within a capillary column. ijpsjournal.com this compound and other related volatile species will elute from the column at characteristic retention times.
Identification (MS): As each separated component exits the GC column, it enters the mass spectrometer. ijarnd.com Here, it is ionized (typically by electron ionization, EI), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
GC-MS is widely used in the quality control of silanes for the electronics industry to identify and quantify trace impurities. psu.edu Research has also highlighted potential analytical challenges; for instance, when using high-resolution Orbitrap GC-MS for compounds containing dimethyl(phenyl)silyl groups, unexpected gas-phase reactions with trace water in the detector can occur, complicating spectral interpretation. wiley.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
For organosilicon compounds that are less volatile, thermally labile, or of higher molecular weight, LC-MS is the preferred hyphenated technique. nih.gov
Separation (LC): The technique typically employs High-Performance Liquid Chromatography (HPLC), which separates components of a mixture in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. researchgate.net
Identification (MS): The eluent from the LC column is directed to the mass spectrometer. An interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, is used to remove the solvent and generate gas-phase ions from the analyte molecules. These ions are then analyzed by the mass spectrometer to provide mass and structural information. nih.govacs.org
Advanced systems like LC-tandem mass spectrometry (LC-MS/MS) offer even greater selectivity and sensitivity, enabling the reliable detection and quantification of target analytes in highly complex matrices. nih.gov This approach is invaluable for studying reaction kinetics, identifying byproducts, and performing metabolite analysis where organosilicon moieties are involved. acs.org
Table 3: Comparison of Hyphenated Techniques for Organosilane Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase, followed by mass analysis. ijpsjournal.com | Separation of soluble compounds in the liquid phase, followed by mass analysis. ajrconline.org |
| Applicable Analytes | Volatile and thermally stable organosilanes. | Non-volatile, thermally unstable, or high molecular weight organosilanes. |
| Ionization Methods | Primarily Electron Ionization (EI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Key Research Applications | Purity analysis of silane (B1218182) gases, identification of volatile impurities and byproducts. psu.edunih.govdss.go.th | Characterization of larger organosilicon structures, reaction monitoring, metabolomics. acs.orgnih.gov |
| Limitations | Not suitable for non-volatile compounds; potential for thermal degradation. | Mobile phase must be compatible with the MS interface; ionization efficiency can vary. |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of Chloroethylmethylphenylsilane, and how do they influence its laboratory handling?
- Answer: this compound’s molecular weight, boiling point, and density are critical for experimental design. For structurally similar silanes (e.g., dichloromethylphenylsilane), the CRC Handbook reports molecular weights around 191–208 g/mol and boiling points near 206°C . Handling precautions should align with chlorinated organosilicon compounds, including inert atmosphere use to prevent hydrolysis and moisture-sensitive storage .
Q. What synthetic methodologies are documented for this compound, and how do reaction conditions affect yield and purity?
- Answer: Synthesis often involves alkylation or chlorination of precursor silanes. For example, dichloromethylphenylsilane synthesis typically employs Grignard reagents or direct chlorination under controlled temperatures . Yields depend on stoichiometric ratios and catalysts (e.g., platinum-based), with purity optimized via fractional distillation or preparative chromatography .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. For phenyl-substituted silanes, ¹H NMR typically shows aromatic protons at δ 7.2–7.6 ppm and Si-CH3 groups near δ 0.5 ppm . FT-IR can confirm Si-Cl bonds (absorbance ~500 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (ethyl, methyl, phenyl) modulate this compound’s reactivity in nucleophilic substitutions?
- Answer: The phenyl group’s electron-withdrawing nature enhances electrophilicity at the silicon center, while ethyl/methyl groups introduce steric hindrance. Comparative studies of analogous silanes (e.g., chlorotriphenylsilane) show slower hydrolysis kinetics with bulkier substituents, validated via kinetic isotopic effect analyses . Computational models (DFT) can quantify substituent effects on transition-state energetics .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in reported reaction yields or spectral assignments?
- Answer: Systematic reviews (e.g., COSMOS-E guidelines) recommend triangulating data via multiple analytical methods (e.g., XRD for crystallinity, HPLC for purity) and replicating experiments under controlled conditions . Conflicting NMR signals may arise from solvent effects or impurities; deuterated solvents and spiking experiments can clarify assignments .
Q. How can computational chemistry predict this compound’s stability under thermal or oxidative stress, and what experimental validations are required?
- Answer: Density Functional Theory (DFT) simulations model bond dissociation energies (e.g., Si-Cl vs. Si-C) to predict degradation pathways. Thermo-gravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) empirically validate thermal stability, with comparisons to CRC Handbook’s thermodynamic data (e.g., ΔfusH for analogous silanes) .
Q. What are the ethical and safety considerations in designing experiments involving this compound, particularly regarding environmental persistence?
- Answer: Chlorinated silanes may generate toxic byproducts (e.g., HCl). Protocols should include fume hoods, neutralization traps, and waste treatment compliant with ZDHC MRSL limits . Environmental impact assessments require biodegradability studies (e.g., OECD 301F) and ecotoxicity profiling .
Methodological Guidance
- Literature Review: Prioritize peer-reviewed journals (e.g., Medicinal Chemistry Research) and handbooks (CRC, NIST) over commercial databases . Use Google Scholar’s citation rankings to identify seminal works .
- Data Presentation: Follow IUPAC guidelines for compound naming and SI units. Tabulate spectral data (e.g., δ values, m/z peaks) alongside reference standards .
- Statistical Analysis: Apply t-tests or ANOVA for reproducibility assessments, with explicit justification for chosen significance thresholds (e.g., p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
